molecular formula C8H10ClN5 B11814169 1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine

1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine

Cat. No.: B11814169
M. Wt: 211.65 g/mol
InChI Key: CMQZYRJDYMUBOD-UHFFFAOYSA-N
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Description

1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of acetylenic ketones with hydrazines, followed by chlorination . The reaction conditions often include the use of ethanol as a solvent and refluxing to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: 1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group on the pyrazole ring enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

4-chloro-1-[1-(1H-pyrazol-4-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C8H10ClN5/c1-5(6-2-11-12-3-6)14-4-7(9)8(10)13-14/h2-5H,1H3,(H2,10,13)(H,11,12)

InChI Key

CMQZYRJDYMUBOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNN=C1)N2C=C(C(=N2)N)Cl

Origin of Product

United States

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